molecular formula C18H11F2N3O2S2 B2709888 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-75-7

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2709888
CAS No.: 912623-75-7
M. Wt: 403.42
InChI Key: YJRUBTGGYAKSFW-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety, which is known for its biological activity, and a benzenesulfonamide group, which is often associated with medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of the compound 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the enzyme phosphoinositide 3-kinase (PI3K) . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in the development of therapeutic drugs .

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its activity. The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . This inhibition is attributed to the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton. This proton is able to make a stronger charged interaction with Lys802 in PI3Kα .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in cells. This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and survival .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of PI3K and the subsequent disruption of the PI3K/AKT/mTOR pathway. This disruption can lead to reduced cell proliferation and survival, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thioamide. This intermediate is then coupled with a 2,4-difluorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: is similar to other thiazolo[5,4-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiazolo[5,4-b]pyridine and benzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2,4-difluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O2S2/c19-12-6-7-16(14(20)10-12)27(24,25)23-13-4-1-3-11(9-13)17-22-15-5-2-8-21-18(15)26-17/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRUBTGGYAKSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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